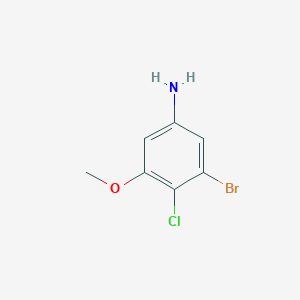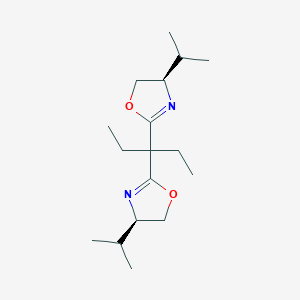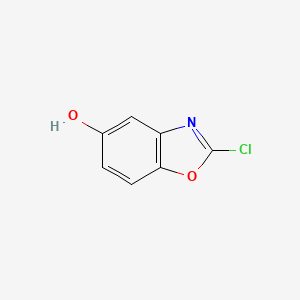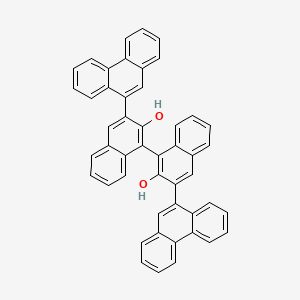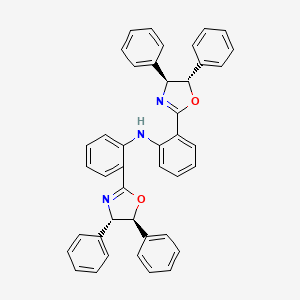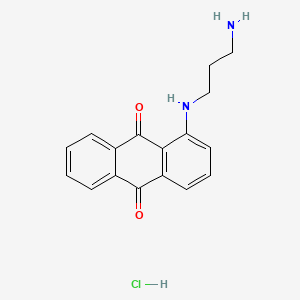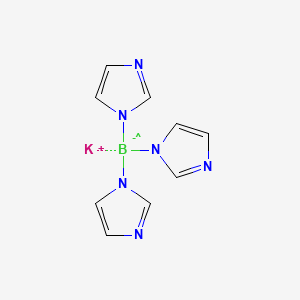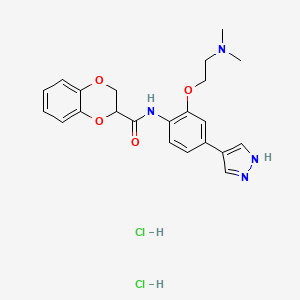
SR 3677 dihydrochloride
Vue d'ensemble
Description
SR 3677 dihydrochloride is a potent and selective Rho-kinase (ROCK) inhibitor . It has IC50 values of 3 nM for ROCK-II and 56 nM for ROCK-I . It is used for research purposes .
Molecular Structure Analysis
The molecular formula of this compound is C22H24N4O4.2HCl . It has a molecular weight of 481.37 .Chemical Reactions Analysis
SR 3677 has an IC50 of 3 nM in enzyme and cell-based assays and has an off-target hit rate of 1.4% against 353 kinases, and inhibits only 3 out of 70 nonkinase enzymes and receptors .Physical And Chemical Properties Analysis
This compound is soluble to 100 mM in water and to 100 mM in DMSO . It should be stored in a desiccated state at room temperature .Applications De Recherche Scientifique
- Discovery of Substituted 4-(pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors :
- Abstract : This study reports the identification of a new class of potent and selective ROCK-II inhibitors, including SR-3677. SR-3677 demonstrated an IC50 of approximately 3 nM in enzyme and cell-based assays, indicating its high potency. It also exhibited a low off-target hit rate against kinases and nonkinase enzymes and receptors. The compound showed efficacy in both increasing ex vivo aqueous humor outflow in porcine eyes and inhibiting myosin light chain phosphorylation, highlighting its potential in various biological applications.
- Authors : Yangbo Feng, Yan Yin, Amiee Weiser, Evelyn Griffin, M. Cameron, Li Lin, Claudia H. Ruiz, S. Schürer, Toshihiro Inoue, P. Rao, T. Schröter, P. Lograsso.
- Published Year : 2008.
- Journal : Journal of Medicinal Chemistry.
- Details : Discovery of substituted 4-(pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as potent and highly selective Rho kinase (ROCK-II) inhibitors.
Mécanisme D'action
Target of Action
SR 3677 dihydrochloride is a potent and selective inhibitor of Rho kinases (ROCK), specifically ROCK-I and ROCK-II . The IC50 values for ROCK-I and ROCK-II are 56 nM and 3 nM, respectively . Rho kinases play a crucial role in various cellular processes, including cell motility, proliferation, and apoptosis.
Mode of Action
This compound interacts with its targets, ROCK-I and ROCK-II, by inhibiting their kinase activity . This inhibition disrupts the downstream signaling pathways regulated by these kinases, leading to changes in cellular processes .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Rho/ROCK signaling pathway. This pathway is involved in the regulation of actin cytoskeleton, which is crucial for various cellular functions, including cell shape, motility, and division .
Pharmacokinetics
It is soluble to 100 mm in water and dmso , suggesting that it may have good bioavailability
Result of Action
The inhibition of ROCK-I and ROCK-II by this compound can lead to various molecular and cellular effects. For instance, it can affect cell motility, proliferation, and apoptosis by altering the actin cytoskeleton .
Orientations Futures
Propriétés
IUPAC Name |
N-[2-[2-(dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4.2ClH/c1-26(2)9-10-28-20-11-15(16-12-23-24-13-16)7-8-17(20)25-22(27)21-14-29-18-5-3-4-6-19(18)30-21;;/h3-8,11-13,21H,9-10,14H2,1-2H3,(H,23,24)(H,25,27);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INVVXEKRUDMEBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=C(C=CC(=C1)C2=CNN=C2)NC(=O)C3COC4=CC=CC=C4O3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26Cl2N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



